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Acetyl-PHF6 amide TFA

Cat. No.: B6299349
M. Wt: 904.0 g/mol
InChI Key: PVZQXEVBTNVRQK-YNUHNEFWSA-N
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Description

Contextual Significance within Neurodegenerative Proteinopathies

Neurodegenerative diseases, such as Alzheimer's disease, are often characterized by the abnormal accumulation of misfolded proteins in the brain. nih.gov One of the key proteins implicated in many of these conditions, known as tauopathies, is the microtubule-associated protein tau (MAPT). nih.govmedchemexpress.com Under normal physiological conditions, tau plays a crucial role in stabilizing microtubules within neurons. nih.gov However, in a pathological state, tau can detach from microtubules, misfold, and aggregate into insoluble structures called neurofibrillary tangles (NFTs). nih.gov

The core of these NFTs is often composed of paired helical filaments (PHFs), and a specific segment of the tau protein, known as PHF6 (306VQIVYK311), is critical for this aggregation process. nih.gov The acetylated form of this hexapeptide, Acetyl-PHF6 amide (TFA), is of particular interest to researchers because post-translational modifications like acetylation have been shown to promote tau misfolding and aggregation. nih.gov Studies have demonstrated that the acetylation of lysine (B10760008) residues within the PHF6 sequence enhances the formation of β-sheet structures, which are a hallmark of amyloid fibrils. nih.govnih.gov This makes Acetyl-PHF6 amide (TFA) a relevant model for studying the initial events that lead to the formation of neurofibrillary tangles in tauopathies.

Acetyl-PHF6 amide (TFA) as a Foundational Model Peptide System

The relatively small size and defined sequence of Acetyl-PHF6 amide (TFA) make it an ideal model system for investigating the complex process of amyloid fibril formation. Its propensity to rapidly self-aggregate into β-sheet-rich fibrils in vitro mimics the pathological aggregation of the full-length tau protein. nih.gov This allows scientists to study the kinetics and structural changes involved in fibrillogenesis in a controlled and reproducible manner.

Molecular dynamics simulations have been instrumental in elucidating the aggregation mechanism of acetylated PHF6. nih.govnih.gov These studies have revealed that the process can begin with the formation of an antiparallel dimer, which then extends in a parallel fashion to create larger, ordered oligomers. nih.gov The choice of force fields in these simulations is critical, with some studies suggesting that CHARMM36m provides the most accurate representation of PHF6 aggregation. nih.gov

Furthermore, research has shown that the interaction of Acetyl-PHF6 amide (TFA) with cell membranes can significantly influence its aggregation and toxicity. nih.gov The peptide has been observed to interact favorably with anionic lipid membranes, leading to membrane destabilization and accelerated fibrillation. nih.gov This highlights the potential role of membrane interactions in the pathogenesis of tauopathies.

The utility of Acetyl-PHF6 amide (TFA) extends to the screening of potential therapeutic agents. Its ability to form fibrils can be inhibited by certain molecules, providing a platform to identify and test compounds that may prevent or disrupt tau aggregation in neurodegenerative diseases. nd.eduacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H64F3N9O11 B6299349 Acetyl-PHF6 amide TFA

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H63N9O9.C2HF3O2/c1-8-22(6)32(47-34(52)27(16-17-29(40)50)44-36(54)30(20(2)3)42-23(7)48)38(56)46-31(21(4)5)37(55)45-28(19-24-12-14-25(49)15-13-24)35(53)43-26(33(41)51)11-9-10-18-39;3-2(4,5)1(6)7/h12-15,20-22,26-28,30-32,49H,8-11,16-19,39H2,1-7H3,(H2,40,50)(H2,41,51)(H,42,48)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,52);(H,6,7)/t22-,26-,27-,28-,30-,31-,32-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZQXEVBTNVRQK-YNUHNEFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H64F3N9O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Characterization and Structural Dynamics of Acetyl Phf6 Amide Tfa

Sequence Derivation and Post-Translational Modifications

The core sequence VQIVYK is recognized as a primary nucleation site for the formation of paired helical filaments. researchgate.net The terminal modifications, N-terminal acetylation and C-terminal amidation, mimic post-translational modifications that can occur in vivo, although their primary purpose in synthetic peptides is often to neutralize terminal charges and study the effects on aggregation. acs.orgresearchgate.net

Role of C-Terminal Amidation

C-terminal amidation is another common post-translational modification, particularly for peptide hormones and neuropeptides. nih.gov This modification replaces the C-terminal carboxyl group with an amide group, thereby neutralizing the negative charge. researchgate.net

For the PHF6 peptide, C-terminal amidation also influences its structural behavior, although the effect of N-terminal acetylation is often more pronounced. acs.orgnih.gov The primary role of C-terminal amidation in Acetyl-PHF6 amide is the removal of the negative charge, which reduces electrostatic repulsion between peptide monomers and can facilitate more efficient self-assembly. researchgate.net In some amyloidogenic peptides, C-terminal amidation has been shown to induce the formation of twisted fibrils, affecting the final morphology of the aggregates. researchgate.net While N-terminal acetylation appears to be the dominant factor driving the aggregation of PHF6, the combination with C-terminal amidation in Acetyl-PHF6 amide creates a fully capped peptide that serves as a robust model for studying the core dynamics of tau aggregation. acs.org Recent research has also identified C-terminal amides as signals for protein degradation under certain cellular conditions. uzh.ch

Conformational States and Transitions

Acetyl-PHF6 amide, like many amyloidogenic peptides, undergoes a significant conformational change from a soluble, intrinsically disordered state to a highly organized, insoluble fibrillar state. acs.org

Disordered to Structured Transitions

In solution, monomeric Acetyl-PHF6 amide is largely disordered. acs.org The process of fibrillogenesis involves a transition from this random coil state to a structured conformation. The aggregation pathway begins with the formation of metastable oligomers. acs.org These early-stage aggregates are intermediates that eventually lead to the formation of stable, β-sheet-rich structures. The transition from these oligomers to mature fibrils can be a time-limiting step, potentially requiring structural rearrangements from an antiparallel to a parallel β-sheet configuration. acs.org The rate of this transition and subsequent polymerization increases with the length and specific sequence of the PHF peptide, with Ac-VQIVYK-amide (AcPHF6) aggregating more rapidly than shorter fragments. nih.gov

Beta-Sheet Propensity and Structural Polymorphism

Acetyl-PHF6 amide has a high propensity to form β-sheet structures, which are the hallmark of amyloid fibrils. nih.gov X-ray diffraction studies of aggregated Acetyl-PHF6 amide and related peptides show reflections characteristic of a cross-β conformation, where β-sheets run perpendicular to the fibril axis. researchgate.netnih.gov The peptide chains within these structures can adopt either parallel or antiparallel arrangements. nih.gov

The aggregation of Acetyl-PHF6 amide leads to the formation of distinct fibril morphologies. Under specific conditions, it rapidly forms straight filaments. nih.gov However, it can also form twisted filaments, which more closely resemble the paired helical filaments found in Alzheimer's disease. nih.gov The morphology of the resulting fibrils can be influenced by the terminal modifications and the experimental conditions. acs.orgresearchgate.net For example, the doubly capped Ac-PHF6-NH2 peptide is known to form fibrils with a characteristic twisted morphology. acs.org This structural polymorphism, where a single peptide can form multiple distinct fibril structures, is a common feature of amyloidogenic proteins.

Table 1: Comparison of Aggregation Properties of PHF6 Variants
CompoundKey ModificationsAggregation PropensityObserved Fibril Morphology
Acetyl-PHF6 amide (Ac-VQIVYK-NH2)N-terminal Acetylation, C-terminal AmidationHigh; forms higher-order oligomers (>20 units) and rapidly aggregates. acs.orgTwisted and straight filaments. acs.orgnih.gov
PHF6-NH2 (VQIVYK-NH2)C-terminal Amidation onlyLower; requires heparin for fibril formation, max oligomer size ~10 units. acs.orgnih.govFibrils form only with inducers. nih.gov
Ac-PHF6 (Ac-VQIVYK)N-terminal Acetylation onlyHigh; forms fibrils without heparin. acs.orgFibrils with varied morphologies. acs.org
PHF6 (VQIVYK)UncappedVery low; does not show amyloidogenicity in zwitterionic form. nih.govAmorphous aggregates or no fibrils. nih.gov

Influence of Trifluoroacetic Acid (TFA) Counter-Ion on Experimental Observations

Synthetic peptides produced via solid-phase peptide synthesis (SPPS) are commonly cleaved from the resin and purified using trifluoroacetic acid (TFA). genscript.comnih.gov Consequently, the final lyophilized peptide is often a salt, with TFA acting as the counter-ion to the positively charged groups on the peptide. genscript.comfrontiersin.org

Impact on Spectroscopic Analyses and pH

The presence of TFA can complicate spectroscopic analyses of peptides. In infrared (IR) spectroscopy, TFA exhibits a strong absorbance band around 1673 cm-1, which can overlap with and obscure the amide I band of the peptide, hindering the determination of its secondary structure. genscript.com

In circular dichroism (CD) spectroscopy, TFA can also affect the resulting spectra. genscript.comnih.gov Studies have shown that the presence of TFA can induce structural changes in peptides, which are reflected in their CD spectra. nih.govasm.org For instance, in the case of pediocin PA-1, TFA was found to induce a small increase in helical structures. genscript.com It is important to note that chloride ions are also highly undesirable as buffer counterions in CD experiments due to their strong absorption below 195 nm. units.it

Furthermore, as a strong acid, residual TFA can significantly lower the pH of peptide solutions. genscript.comrsc.org This can be a critical factor in experiments where pH is a sensitive parameter, potentially altering the peptide's structure, solubility, and biological activity. genscript.com The initial pH of a peptide solution containing TFA can be as low as 3.2. rsc.org

Potential for Unintended Protein Modification

A significant concern with TFA is its potential to cause unintended modification of the peptide. The most common side reaction is trifluoroacetylation, where the trifluoroacetyl group from TFA covalently attaches to free amino groups on the peptide, such as the N-terminus or the side chain of lysine (B10760008) residues. fiveable.meresearchgate.net This modification can alter the peptide's properties and lead to experimental artifacts. researchgate.net In some cases, trifluoroacetylation of peptide alcohols has also been detected. researchgate.net

This unintended modification can be particularly problematic for peptides with an N-terminal proline, though strategies exist to suppress this side reaction. researchgate.nettue.nl The potential for trifluoroacetylation underscores the importance of considering the purity and the nature of the counter-ion when working with synthetic peptides, especially in sensitive biological assays. novoprolabs.com

Table 2: Impact of TFA on Peptide Analysis
Analytical TechniqueEffect of TFAReference
Infrared (IR) SpectroscopyStrong absorbance around 1673 cm-1, can obscure peptide's amide I band. genscript.com
Circular Dichroism (CD) SpectroscopyCan induce structural changes and affect spectra. genscript.comnih.govasm.org
pH of SolutionSignificantly lowers the pH of peptide solutions. genscript.comrsc.org
Mass Spectrometry (MS)Can cause ion suppression, reducing signal intensity. sigmaaldrich.comwaters.com

Mechanistic Investigations of Acetyl Phf6 Amide Tfa Aggregation

Peptide Self-Assembly and Fibrillogenesis Kinetics

The process by which individual Acetyl-PHF6 amide peptides assemble into ordered fibrillar structures, known as fibrillogenesis, is a complex kinetic process. It is characterized by distinct phases that are influenced by a variety of intrinsic and extrinsic factors.

Nucleation and Elongation Processes

The aggregation of Acetyl-PHF6 amide follows a classical nucleation-dependent polymerization model. nih.govmpu.edu.mo This process begins with a lag phase, a period during which soluble peptide monomers slowly form unstable oligomeric species. This initial and thermodynamically unfavorable step is known as nucleation. For Acetyl-PHF6 amide, this lag phase can be quite slow, sometimes lasting for several days (e.g., 7-9 days) under specific laboratory conditions. nih.gov

Molecular dynamics simulations and Markov state model analysis have provided atomic-level detail into this initial step, revealing that the process for acetylated PHF6 begins with the formation of an antiparallel dimer that acts as the nucleus. nih.govmpu.edu.mo Once a stable nucleus is formed, the process enters a rapid elongation or growth phase. During elongation, monomers or smaller oligomers add to the ends of the growing fibril. acs.org This extension occurs in a parallel manner from both sides of the initial antiparallel dimer nucleus, leading to the formation of high-ordered oligomers enriched in β-sheets. nih.govmpu.edu.mo The aggregation ultimately results in the formation of straight filaments, which can be composed of two laterally aligned protofilaments. acs.orgresearchgate.net

Factors Modulating Aggregation Rates

The rate of Acetyl-PHF6 amide aggregation is highly sensitive to a range of factors, from the peptide's own chemical modifications to the solution environment. These modulators can significantly alter the kinetics of both nucleation and elongation.

Terminal capping is a critical factor. The presence of an N-terminal acetyl group and a C-terminal amide group on the PHF6 peptide significantly enhances its aggregation propensity compared to the uncapped zwitterionic form. nih.gov This is because the caps (B75204) neutralize the terminal charges, reducing electrostatic repulsion between peptides and facilitating their assembly. nih.govresearchgate.net Acetylation of the lysine (B10760008) residue, in particular, has been shown to promote the formation of β-sheet-rich oligomers. nih.govmpu.edu.mo

The aggregation rate is also influenced by environmental conditions. Higher peptide concentrations, the addition of salts like sodium chloride (NaCl), or the presence of polyanionic cofactors such as heparin can significantly accelerate fibril formation by promoting nucleation. nih.gov Conversely, certain molecules like adenosine (B11128) triphosphate (ATP) have been shown to inhibit aggregation by interacting with the peptide and preventing self-assembly. nih.gov The ionic strength of the buffer solution can also play a role; higher ionic strength may screen electrostatic interactions, altering the influence of terminal charges on peptide assembly. researchgate.net

Table 1: Factors Influencing Acetyl-PHF6 amide Aggregation Kinetics
FactorEffect on Aggregation RateMechanism/ObservationReferences
N-terminal Acetylation & C-terminal AmidationIncreasesNeutralizes terminal charges, reducing electrostatic repulsion and increasing hydrophobicity. Promotes formation of β-sheet enriched oligomers. nih.govnih.govresearchgate.netmpu.edu.mo
Peptide ConcentrationIncreasesHigher concentration accelerates the nucleation phase. nih.gov
Addition of Heparin or NaClIncreasesActs as a cofactor, significantly shortening the lag phase and accelerating fibril formation. Salt masks electrostatic repulsion. nih.govnih.gov
Addition of ATPDecreases / InhibitsATP interacts with the peptide via hydrogen bonding and hydrophobic interactions, keeping it in a discrete, random coil state. nih.gov
Amino Acid Substitution (e.g., Tyr with electron-deficient aromatics)IncreasesPerturbs electronic properties of the aromatic ring, which can improve self-assembly. nih.govrsc.orgresearchgate.net
Amino Acid Substitution (e.g., Gln to Ala)IncreasesAlanine (B10760859) scanning mutagenesis showed that while most substitutions suppressed aggregation, the Q to A substitution enhanced it. rsc.org

Molecular Interactions Driving Aggregation

The self-assembly of Acetyl-PHF6 amide into stable fibrils is governed by a combination of non-covalent molecular interactions. These forces dictate the specific arrangement of peptides within the aggregate, leading to the characteristic cross-β-sheet structure of amyloid fibrils.

Hydrophobic Interactions

Hydrophobic interactions are a primary driving force for the aggregation of Acetyl-PHF6 amide. The core of the VQIVYK sequence is inherently hydrophobic, containing residues like valine (V) and isoleucine (I). nih.govbiorxiv.org In an aqueous environment, these hydrophobic regions tend to minimize their contact with water by clustering together. It is hypothesized that in its native state, the tau protein adopts a conformation that shields this hydrophobic motif. biorxiv.org Misfolding exposes these residues, allowing them to engage in intermolecular hydrophobic interactions that drive self-assembly. biorxiv.org Molecular dynamics simulations show that the hydrophobic core of the PHF6 segment stabilizes the aggregated state. nih.gov During fibril growth, the docking of new peptide strands onto the growing fibril is mediated in part by these favorable hydrophobic interactions. acs.org

Hydrogen Bonding Networks

A defining feature of the resulting amyloid fibrils is the cross-β-sheet structure, which is stabilized by an extensive network of hydrogen bonds. acs.org In this conformation, the peptide backbones are arranged perpendicular to the long axis of the fibril. Hydrogen bonds form between the carbonyl oxygen and amide hydrogen atoms of adjacent peptide backbones, creating a stable, sheet-like structure. wikipedia.org Infrared spectroscopy studies of AcPHF6 aggregates confirm a parallel β-sheet configuration, where the peptides are aligned in the same direction. acs.org This hydrogen bonding network provides the structural rigidity and stability characteristic of amyloid fibrils and is crucial for the templated addition of new peptides to the edge of a growing β-sheet. acs.orgnih.gov

Electrostatic Contributions

While hydrophobic interactions and hydrogen bonding are central, electrostatic forces also play a significant modulatory role. As previously mentioned, the uncapped VQIVYK peptide is zwitterionic at neutral pH, carrying positive and negative charges at its termini. The resulting electrostatic repulsion can inhibit aggregation. nih.gov The acetylation of the N-terminus and amidation of the C-terminus in Acetyl-PHF6 amide removes these charges, thereby lowering the electrostatic barrier to aggregation. nih.govresearchgate.net

Furthermore, the charged side chain of the lysine (K) residue contributes to electrostatic interactions. The presence of high salt concentrations (e.g., 0.15 M NaCl) can promote aggregation by masking the intermolecular electrostatic repulsion between these positively charged lysine residues in a parallel β-sheet arrangement. researchgate.netnih.gov Conversely, interactions between oppositely charged residues or modifications that alter the charge landscape can either promote or inhibit the assembly process. acs.orgacs.org

Table 2: Key Molecular Interactions in Acetyl-PHF6 amide Aggregation
Interaction TypeDescription and Role in AggregationReferences
Hydrophobic InteractionsPrimary driving force. The hydrophobic core (V, I) of the peptide minimizes water contact, leading to self-assembly. Stabilizes the aggregated state. acs.orgnih.govbiorxiv.org
Hydrogen BondingStabilizes the characteristic cross-β-sheet structure. Forms extensive networks between backbone amides and carbonyls of adjacent peptides in a parallel arrangement. acs.orgwikipedia.org
Electrostatic InteractionsModulatory role. Neutralizing terminal charges via acetylation/amidation reduces electrostatic repulsion and promotes aggregation. Salt screens repulsive charges between lysine residues. nih.govresearchgate.netnih.gov

Inter-protein Interactions with Other Amyloidogenic Species (e.g., Aβ)

The aggregation of the tau-derived hexapeptide, Acetyl-PHF6 amide (TFA), a key player in the formation of neurofibrillary tangles (NFTs), does not occur in isolation. Within the complex milieu of the brain, its aggregation is significantly influenced by interactions with other amyloidogenic proteins, most notably the amyloid-beta (Aβ) peptide, the primary constituent of senile plaques in Alzheimer's disease. This interplay, often termed "cross-seeding," is a critical aspect of the pathobiology of several neurodegenerative diseases. rsc.org

Research indicates a reciprocal and synergistic relationship between tau fragments and Aβ. The presence of Aβ can markedly accelerate the aggregation of tau peptides like Acetyl-PHF6. researchgate.netnih.gov Mechanistically, it is understood that Aβ oligomers can act as templates, or "seeds," which lower the energy barrier for tau aggregation, thereby promoting the formation of tau fibrils. nih.govnih.gov Studies have shown that Aβ oligomers interact more strongly with the R2 repeat of the microtubule-binding region of tau, which contains the PHF6* (VQIINK) sequence, a region also critical for tau aggregation. nih.gov This interaction can lead to the formation of mixed aggregates containing both species. nih.gov

Conversely, tau fragments can also influence the aggregation kinetics of Aβ. The N-acetylated and C-amidated form of PHF6, Ac-VQIVYK-NH2, has been demonstrated to drastically promote the fibrillogenesis of both Aβ40 and Aβ42. researchgate.net Kinetic studies revealed that Acetyl-PHF6 amide can cause a more than two-fold increase in the rate of Aβ40 fibril growth. researchgate.net Molecular docking simulations suggest that the PHF6 peptide interacts with the hydrophobic segment of Aβ in an antiparallel manner. researchgate.net This bidirectional cross-seeding highlights a complex feedback loop where the aggregation of each peptide can potentiate the other, contributing to the progression of pathology in Alzheimer's disease. rsc.orgnih.gov

The phenomenon of cross-seeding is not limited to direct interactions between monomers. Pre-formed fibrils of one species can effectively seed the aggregation of the other. For instance, Aβ fibrils can seed the aggregation of tau, and conversely, tau aggregates can promote the formation of Aβ plaques. rsc.orgnih.gov This cross-seeding can have varying efficiencies depending on the specific isoforms and aggregation states of the interacting peptides. rsc.org

The following table summarizes key research findings on the interactions between Acetyl-PHF6 amide (TFA) and Aβ peptides.

Interacting SpeciesKey Research FindingImplicationCitation
Acetyl-PHF6 amide and Aβ40/Aβ42Acetyl-PHF6 amide significantly accelerates the fibrillogenesis of both Aβ40 and Aβ42 in vitro.Demonstrates that a key tau fragment can directly promote the aggregation of the primary component of amyloid plaques. researchgate.net
Tau fragments (containing PHF6) and Aβ oligomersAβ oligomers show a strong interaction with the R2 region of tau's microtubule-binding domain, which includes the PHF6 sequence, and can template tau aggregation.Suggests a specific binding region that facilitates the cross-seeding of tau aggregation by Aβ. nih.gov
Aβ and TauCross-seeding between Aβ and tau is often unidirectional, with Aβ aggregates accelerating tau fibrillization more efficiently than the reverse.This supports the amyloid cascade hypothesis, where Aβ aggregation is an upstream event that triggers tau pathology. nih.gov
Acetyl-PHF6 amide and Aβ40At a concentration of 25 µM, Acetyl-PHF6 amide led to approximately a 2.3-fold increase in the fibrillogenesis of Aβ40.Provides a quantitative measure of the significant enhancement of Aβ aggregation by the tau-derived peptide. researchgate.net

Understanding these detailed mechanistic interactions is fundamental to deciphering the complex pathogenesis of Alzheimer's disease and other tauopathies. The cross-seeding between Acetyl-PHF6 amide and Aβ underscores the interconnected nature of these proteinopathies and suggests that therapeutic strategies may need to target the interaction between these species rather than each in isolation.

Advanced Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Techniques in Conformational Analysis

Spectroscopic methods are indispensable for analyzing the secondary structure of Acetyl-PHF6 amide and monitoring its aggregation process in real-time. These techniques exploit the interaction of electromagnetic radiation with the peptide to reveal information about its conformational state.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is exquisitely sensitive to the secondary structure of peptides and proteins.

Research Findings: Studies on Acetyl-PHF6 amide (Ac-VQIVYK-NH2) under non-aggregating conditions reveal a CD spectrum dominated by a negative absorption band around 203-205 nm, with a subtle shoulder near 225 nm. nih.gov This spectral signature is characteristic of a predominantly random coil conformation, indicating that the monomeric peptide lacks a defined secondary structure in solution. nih.gov

Upon aggregation, a significant conformational transition occurs. The formation of β-sheet-rich fibrillar structures, characteristic of amyloid, is marked by a distinct shift in the CD spectrum. While specific spectra for the fully aggregated state of Acetyl-PHF6 amide are often presented in the context of inhibitor studies, these experiments confirm the transition. For instance, the disassembly of pre-formed PHF6 (VQIVYK) fibrils by inhibitor molecules leads to a loss of the β-sheet signal and a return towards a random coil spectrum, demonstrating the utility of CD in monitoring both aggregation and disaggregation processes. researchgate.net

ConformationWavelength Minima (nm)Wavelength Maxima (nm)
Random Coil ~203-205N/A
β-Sheet ~218~195

This interactive table summarizes the characteristic CD spectral features for the different conformations of Acetyl-PHF6 amide.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides detailed information about the secondary structure of peptides by analyzing the vibrational frequencies of their amide bonds. The amide I band (1600–1700 cm⁻¹), arising primarily from C=O stretching, is particularly sensitive to the backbone conformation.

Research Findings: For monomeric tau fragments in a soluble state, the amide I band is typically observed around 1645 cm⁻¹, which is indicative of a random coil structure. nih.gov The aggregation of Acetyl-PHF6 amide into amyloid fibrils involves a transition to a cross-β-sheet structure. This conformational change is clearly reflected in the FTIR spectrum by a shift in the amide I peak to a lower wavenumber, approximately 1630 cm⁻¹. nih.govresearchgate.net This peak is a definitive marker for the presence of intermolecular β-sheets, which are the hallmark of amyloid fibrils. researchgate.netnih.gov The increased intensity of the ~1630 cm⁻¹ band directly correlates with an increased proportion of β-sheet content as the peptide polymerizes. nih.gov Gas-phase IR spectroscopy studies on a protected form of the VQIVYK peptide further confirm that the fragments readily form extended β-strands that combine into a β-sheet through characteristic backbone hydrogen bonds, highlighting the intrinsic propensity of this sequence to adopt this conformation. nih.gov

Secondary StructureAmide I Band Position (cm⁻¹)
Random Coil ~1645
β-Sheet (Fibrils) ~1630

This interactive table shows the characteristic FTIR Amide I band positions corresponding to the secondary structures of Acetyl-PHF6 amide during its conformational transition.

Thioflavin Fluorescence Assays (ThT, ThS)

Thioflavin T (ThT) and Thioflavin S (ThS) are fluorescent dyes widely used for detecting and quantifying amyloid fibrils. Their fluorescence emission intensity increases dramatically upon binding to the cross-β-sheet structure of amyloid aggregates.

Research Findings: ThT and ThS assays are standard methods to confirm the aggregation propensity of Acetyl-PHF6 amide and to monitor the kinetics of its fibril formation. nih.gov Kinetic studies using ThT show that the aggregation process typically follows a sigmoidal curve, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation). The fluorescence intensity is directly proportional to the amount of fibrillar aggregates formed.

Research has demonstrated that the aggregation of Ac-PHF6-NH2 is a process that involves secondary nucleation. The primary nucleation rate can be significantly accelerated by cofactors such as heparin. The assay is also crucial for screening potential inhibitors of aggregation. A decrease in the ThT fluorescence signal in the presence of a test compound indicates an inhibitory effect on fibril formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that can provide atomic-resolution structural information on peptides in both soluble and aggregated states.

Research Findings: NMR studies have been pivotal in elucidating the specific molecular interactions that stabilize the fibrillar structure of the VQIVYK peptide. researchgate.net Research has proven the existence of a critical CH-π interaction between the side chains of Isoleucine (Ile308) and Tyrosine (Tyr310). researchgate.net This interaction is essential for stabilizing the filament at the atomic level and supports an extended amphipathic structure that facilitates molecular self-association. researchgate.net Furthermore, solid-state NMR studies have confirmed that the PHF6 segment arranges into parallel β-sheets within the core of the fibril, a key architectural feature of tau aggregates. nih.gov NMR is also used to characterize the peptide and its analogues, ensuring their correct synthesis and initial conformational state before aggregation studies. nih.gov

High-Resolution Imaging and Microscopic Characterization

While spectroscopic techniques provide information on average structural properties, high-resolution microscopy allows for the direct visualization of the morphology of individual aggregates, revealing their size, shape, and hierarchical organization.

Transmission Electron Microscopy (TEM)

TEM is a primary method for visualizing the morphology of amyloid fibrils. By staining the aggregates with heavy metals (like uranyl acetate), their shape and dimensions can be resolved at high magnification.

Research Findings: TEM analysis of aggregates formed from the VQIVYK peptide, including its acetylated and amidated forms, consistently reveals the formation of long, unbranched amyloid fibrils. nih.govresearchgate.netnih.govnih.gov After prolonged incubation, these fibrils typically appear as long, straight filaments with a smooth surface and a diameter of approximately 10 nm. nih.gov In some preparations, a minor population of twisted fibrils can also be observed, indicating a degree of morphological polymorphism. nih.gov The visualization of these distinct fibrillar structures by TEM provides unequivocal evidence of the peptide's ability to self-assemble into the characteristic amyloid morphology and is often used as the definitive confirmation of aggregation in studies monitoring kinetics or inhibition. nih.gov

Fibril MorphologyDiameter (approx.)Appearance
Major Population 10 nmLong, straight, smooth
Minor Population 10 nmTwisted, helical

This interactive table summarizes the morphological characteristics of Acetyl-PHF6 amide fibrils as observed by TEM.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) has emerged as a powerful tool for visualizing the morphology of amyloid fibrils at the nanoscale, offering high-resolution topographical images under near-native conditions researchgate.net. This technique is particularly valuable for characterizing the self-assembly of short amyloid peptides like Acetyl-PHF6 amide.

Studies on the uncapped PHF6 peptide (VQIVYK) have revealed the formation of long, straight fibrils with a smooth appearance, typically measuring around 8-9 nm in height biorxiv.org. While the predominant morphology appears as smooth, cylindrical filaments, a sub-population of fibrils with a distinct helical twist has also been observed biorxiv.org. Given that N-terminal acetylation and C-terminal amidation are known to influence aggregation propensity, it is plausible that AFM analysis of Acetyl-PHF6 amide would reveal similar fibrillar structures, potentially with altered fibril dimensions or a different prevalence of twisted morphologies. The ability of AFM to operate in liquid environments allows for real-time imaging of the fibrillization process, providing insights into the kinetics of aggregation and the evolution of fibril morphology over time. Furthermore, AFM can be used to probe the mechanical properties of individual fibrils, such as their stiffness and persistence length, which can be influenced by the specific amino acid sequence and terminal modifications of the peptide nih.gov.

The general application of AFM in amyloid research has demonstrated its utility in characterizing a range of fibrillar structures, from short protofibrils to mature, intertwined fibrils researchgate.netnih.gov. For instance, AFM has been used to visualize the aggregation of the tau-K18 fragment, revealing the progression from granular oligomers to protofibril-like structures and eventually to mature paired helical filaments researchgate.net. Such detailed morphological information is crucial for understanding the structural basis of amyloid polymorphism, where a single peptide sequence can adopt multiple distinct fibrillar conformations biorxiv.org.

Table 1: Morphological Characteristics of PHF6 Fibrils Observed by AFM

FeatureDescriptionReference
Predominant Morphology Smooth, cylindrical fibrils biorxiv.org
Sub-population Morphology Fibrils with a clear helical twist biorxiv.org
Typical Fibril Height 8-9 nm biorxiv.org
Fibril Length Indeterminate, long filaments biorxiv.org

This table is based on data from the uncapped VQIVYK peptide and serves as a predictive model for Acetyl-PHF6 amide.

Cryo-Electron Microscopy (Cryo-EM) in Related Filament Studies

Cryo-Electron Microscopy (Cryo-EM) has revolutionized the field of structural biology, enabling the determination of high-resolution structures of amyloid filaments extracted directly from diseased tissues biorxiv.orgresearchgate.netescholarship.org. While a specific Cryo-EM structure for fibrils formed exclusively from the Acetyl-PHF6 amide peptide has not been reported, extensive research on tau filaments from Alzheimer's disease (AD) brains provides critical insights into the structural context of this hexapeptide.

Cryo-EM studies have revealed the atomic structures of paired helical filaments (PHFs) and straight filaments (SFs), the two major types of tau filaments in AD biorxiv.orgresearchgate.net. These studies have shown that the core of these filaments is composed of residues from the microtubule-binding repeats of the tau protein, including the PHF6 sequence (VQIVYK) biorxiv.org. The filament cores are made of two identical protofilaments that adopt a cross-β/β-helix structure, which is believed to act as the seed for tau aggregation biorxiv.org.

The high-resolution maps generated by Cryo-EM allow for the precise tracing of the polypeptide chain within the filament core, revealing the specific interactions that stabilize the amyloid structure. This level of detail provides a structural basis for understanding the phenomenon of amyloid polymorphism, where different diseases are characterized by distinct tau filament folds escholarship.org. The insights gained from Cryo-EM of native tau filaments are invaluable for designing inhibitors that target specific structural features of the amyloid core. The combination of Cryo-EM with mass spectrometry further enhances the structural analysis by providing information about the chemical composition and post-translational modifications of the molecules on the surface of the tau filaments nih.gov.

Table 2: Key Findings from Cryo-EM Studies of Tau Filaments

FeatureFindingReference
Filament Composition Core composed of microtubule-binding repeats, including the PHF6 region. biorxiv.org
Core Structure Two identical protofilaments in a cross-β/β-helix conformation. biorxiv.org
Polymorphism Different tauopathies are characterized by unique tau filament folds. escholarship.org
Resolution Near-atomic resolution allows for detailed modeling of the polypeptide chain. biorxiv.orgresearchgate.net

Mass Spectrometry and Ion Mobility Techniques

Mass spectrometry-based techniques are indispensable for the detailed characterization of peptide and protein aggregates, providing information on their composition, stoichiometry, and conformation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of non-covalently bound complexes, such as peptide oligomers, from solution into the gas phase for mass analysis. This technique is instrumental in studying the early stages of aggregation of peptides like Acetyl-PHF6 amide.

In the context of PHF6 peptides, ESI-MS can be used to detect the presence of various oligomeric species in solution nih.gov. By analyzing the mass-to-charge (m/z) ratios of the ions, the stoichiometry of the oligomers (i.e., the number of monomeric units) can be determined. Studies on different terminally capped PHF6 peptides have shown that modifications such as N-terminal acetylation and C-terminal amidation significantly influence their aggregation propensity researchgate.netnih.govmdpi.com. ESI-MS data has demonstrated that Acetyl-PHF6-NH2 forms a greater abundance of oligomers compared to its uncapped or single-capped counterparts, indicating a higher tendency to aggregate researchgate.netnih.govmdpi.com.

The charge state distribution of the peptide ions observed in the ESI-MS spectrum can also provide qualitative information about their conformation in the gas phase, with more compact structures generally carrying fewer charges. However, it is important to note that the electrospray process itself can influence the stability and observed distribution of non-covalent complexes biorxiv.org.

Ion Mobility Mass Spectrometry (IM-MS) for Oligomer Characterization

Ion Mobility Mass Spectrometry (IM-MS) couples the separation of ions based on their size, shape, and charge with mass-to-charge ratio determination. This powerful combination allows for the distinction between different conformational families of oligomers, even those with the same mass and charge nih.govbiorxiv.orgescholarship.org.

IM-MS has been extensively applied to study the aggregation of PHF6 peptides, including Acetyl-PHF6-NH2 researchgate.netnih.govnih.govmdpi.combiorxiv.orgescholarship.orgbioradiations.com. These studies have revealed the formation of a diverse range of oligomeric species, with some containing more than 20 monomeric units mdpi.com. By measuring the collision cross-section (CCS) of the oligomers—a value related to their rotationally averaged surface area—researchers can gain insights into their three-dimensional structure. For Acetyl-PHF6-NH2, IM-MS has been used to monitor the kinetics of oligomer formation, demonstrating a rapid appearance of oligomers that likely serve as precursors for fibril growth nih.gov.

Furthermore, IM-MS can be used to investigate the influence of factors such as terminal capping groups on the aggregation pathway. For instance, it has been shown that N-terminal acetylation in PHF6 peptides leads to the formation of higher-order oligomers compared to the uncapped peptides mdpi.com. The use of different ion mobility platforms, such as trapped ion mobility spectrometry (TIMS) and traveling-wave ion mobility spectrometry (TWIMS), provides a means to validate the observed oligomer conformations and ensure they are not instrumentally biased nih.govescholarship.orgbioradiations.com.

Table 3: Oligomer Characteristics of PHF6 Peptides Determined by IM-MS

PeptideMaximum Oligomer SizeAggregation PropensityReference
Acetyl-PHF6-NH2 > 20 monomersHigh mdpi.com
Acetyl-PHF6 > 20 monomersHigh mdpi.com
PHF6-NH2 ~ 10 monomersLower mdpi.com
PHF6 (uncapped) ~ 10 monomersLower mdpi.com

Biophysical Interaction Analysis

Understanding the interactions of Acetyl-PHF6 amide with itself and with other molecules is crucial for elucidating its role in tau aggregation.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time nih.gov. It provides quantitative information on the kinetics (association and dissociation rate constants) and affinity of binding events.

While specific SPR studies on Acetyl-PHF6 amide are not extensively reported, the application of SPR to related tau peptides and other amyloid systems demonstrates its potential utility. In a typical SPR experiment to study Acetyl-PHF6 amide self-association, the peptide could be immobilized on a sensor chip, and solutions of the same peptide at various concentrations would be flowed over the surface. The binding of the soluble peptide to the immobilized peptide would result in a change in the refractive index at the sensor surface, which is detected as a response signal. Analysis of these sensorgrams would yield kinetic and affinity data for the self-interaction.

SPR has been successfully used to study the binding of various ligands to tau fibrils, revealing the presence of multiple binding sites with different affinities bioradiations.com. This technique has also been employed to investigate the interaction of tau protein with other cellular components, such as nucleoporins nih.gov. The versatility of SPR allows for the screening of potential inhibitors of Acetyl-PHF6 amide aggregation by measuring their binding kinetics and affinity to the peptide. The ability to perform multiplexed analysis makes SPR a high-throughput method for characterizing a large number of interactions.

Table 4: Potential Applications of SPR in Acetyl-PHF6 Amide Research

ApplicationExperimental SetupExpected Outcome
Self-Association Immobilized Acetyl-PHF6 amide with soluble Acetyl-PHF6 amide as analyte.Determination of kinetic and affinity constants for self-binding.
Inhibitor Screening Immobilized Acetyl-PHF6 amide with potential inhibitor molecules as analytes.Identification and characterization of compounds that bind to the peptide.
Binding to Other Proteins Immobilized binding partner with Acetyl-PHF6 amide as analyte.Quantification of the interaction between Acetyl-PHF6 amide and other proteins.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during molecular interactions in solution. nih.govresearchgate.net This method allows for a complete thermodynamic characterization of a binding event in a single experiment, providing key parameters such as the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.gov From these direct measurements, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering a comprehensive understanding of the forces driving the binding process. nih.gov

The ITC instrument consists of two cells, a reference cell and a sample cell, maintained at a constant temperature. During an experiment, a solution of one molecule (the ligand) is titrated in small, precise injections into the sample cell containing a solution of the binding partner (the macromolecule). The heat released or absorbed upon binding is measured by the power required to maintain a zero temperature difference between the sample and reference cells.

While specific ITC studies detailing the thermodynamics of Acetyl-PHF6 amide (TFA) are not extensively documented in publicly available literature, the technique is highly applicable for elucidating its interaction with potential inhibitors, binding partners, or even its own self-assembly process. For instance, studies on the related non-acetylated PHF6 peptide (VQIVYK) have utilized binding and thermodynamic analyses to characterize its interaction with inhibitor molecules. One such study established that the natural pigment Purpurin interacts with monomeric PHF6, driven predominantly by hydrophobic contacts. nih.gov ITC could be similarly employed to quantify the binding affinity and thermodynamic profile of Acetyl-PHF6 amide with such inhibitors, providing crucial data for drug development. The technique would reveal whether the binding is enthalpically driven (due to hydrogen bonds and van der Waals interactions) or entropically driven (often due to hydrophobic interactions and solvent rearrangement). nih.gov

The data obtained from ITC experiments are invaluable for understanding the molecular recognition events that govern the aggregation of Acetyl-PHF6 amide and for the rational design of therapeutic agents that can disrupt these processes.

Table 1: Representative Thermodynamic Parameters Obtainable from ITC for a Hypothetical Acetyl-PHF6 Amide-Inhibitor Interaction
ParameterSymbolDescriptionHypothetical Value
Association ConstantKaMeasures the affinity of the inhibitor for the peptide.2.5 x 105 M-1
Dissociation ConstantKdThe reciprocal of Ka; indicates the concentration at which half the peptides are bound.4.0 µM
StoichiometrynThe molar ratio of the inhibitor to the peptide in the complex.1.1
Enthalpy ChangeΔHThe heat released (exothermic) or absorbed (endothermic) upon binding.-15.5 kcal/mol
Entropy ChangeΔSThe change in the system's disorder upon binding.-17.8 cal/mol·K
Gibbs Free Energy ChangeΔGIndicates the spontaneity of the binding event.-7.4 kcal/mol

Computational Chemistry and Molecular Simulation Approaches

Molecular Dynamics (MD) Simulations of Peptide Self-Assembly

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, providing atomic-level insights into the dynamic behavior of molecules over time. This approach has been extensively applied to study the self-assembly of Acetyl-PHF6 amide (Ac-PHF6), the core sequence of which (VQIVYK) is essential for tau protein aggregation. researchgate.net MD simulations model the motions of individual atoms based on a given force field, allowing researchers to observe the spontaneous aggregation of peptides from initial monomeric states into higher-order oligomers and fibrillar structures. mdpi.com

Simulations of Ac-PHF6 have revealed that the peptide monomers rapidly collapse in aqueous solution to form structures rich in β-sheets, a hallmark of amyloid fibrils. whiterose.ac.uk These studies show that acetylation of the lysine (B10760008) residue promotes the formation of well-ordered, β-sheet-enriched oligomers. semanticscholar.orgnih.gov The simulations capture the critical intermolecular interactions, such as hydrogen bonding and hydrophobic contacts, that drive the assembly process. Specifically, the aggregation is characterized by the formation of parallel β-sheets, where the peptides align in the same direction, stabilized by main-chain hydrogen bonds. nih.govmdpi.com

Furthermore, MD simulations have been used to investigate how external factors and molecules influence aggregation. For example, simulations have shown that certain small molecules, like the olive oil polyphenol oleuropein aglycone, can prevent the aggregation of PHF6 by interacting with the peptide monomers through hydrogen bonds and hydrophobic interactions, thereby keeping them in a random coil conformation. whiterose.ac.uk These computational studies provide a detailed, dynamic picture of the self-assembly mechanism that is often inaccessible through experimental methods alone.

Table 2: Summary of Key Findings from MD Simulations of Acetyl-PHF6 Amide Self-Assembly
Simulation FocusKey FindingsPrimary Driving ForcesReference
Spontaneous AggregationMonomers spontaneously form β-sheet-rich multimers.Hydrophobic interactions, Inter-peptide hydrogen bonds mdpi.com
Effect of AcetylationAcetylation of lysine promotes the formation of highly-ordered, β-sheet enriched oligomers.Altered electrostatics, enhanced hydrogen bonding capability semanticscholar.orgnih.gov
Oligomer StructureAggregates feature parallel in-register β-sheet organization.Main-chain hydrogen bonding, aromatic stacking of Tyr residues nih.gov
Inhibition MechanismInhibitor molecules (e.g., Oleuropein Aglycone) stabilize monomeric random coil conformations.Inhibitor-peptide hydrogen bonding and π-π stacking whiterose.ac.uk

Markov State Models for Aggregation Pathway Mapping

While MD simulations generate vast amounts of trajectory data, extracting a clear, mechanistic understanding of the complex process of peptide aggregation requires advanced analytical methods. Markov State Models (MSMs) have emerged as a powerful statistical framework for this purpose. nih.govspringermedizin.de An MSM simplifies the complex, high-dimensional landscape of molecular conformations into a network of discrete states and the probabilities of transitioning between them. springermedizin.de This approach allows for the mapping of distinct aggregation pathways and the identification of key intermediate and metastable states that might be short-lived and difficult to capture experimentally. plos.org

The application of MSMs to the aggregation of acetylated PHF6 has provided unprecedented detail into its assembly mechanism. semanticscholar.orgnih.gov These studies have established an atomic-level "nucleation-extension" mechanism. The analysis revealed that the aggregation process begins with the formation of a critical nucleus, specifically an antiparallel dimer. nih.govsemanticscholar.orgnih.gov Once this nucleus is formed, it serves as a template for further growth, where subsequent monomers add on in a parallel fashion, leading to the formation of larger, mixed-oriented oligomers that are rich in β-sheet content. semanticscholar.orgnih.gov

MSM analysis of the dimerization process, a crucial early step in nucleation, shows that it typically occurs in three main stages: 1) random collision of separated monomers, 2) formation of a dimer with a short β-sheet structure, and 3) elongation of the β-sheets to form a stable, extended parallel β-sheet dimer. mdpi.com By mapping these pathways, MSMs provide valuable insights into the kinetics and thermodynamics of aggregation, highlighting critical control points that could be targeted by therapeutic inhibitors.

Table 3: Key States in the Aggregation Pathway of Acetylated PHF6 as Identified by Markov State Model Analysis
StateDescriptionKey Structural FeaturesRole in Pathway
Monomer PoolIndividual peptides in solution.Predominantly random coil or disordered.Initial state
Collision ComplexTransient, disordered encounter of two or more monomers.No stable secondary structure; held by weak, non-specific interactions.Pre-nucleation
Dimer NucleusMetastable dimer formed from the collision complex.Antiparallel β-sheet conformation.Critical nucleation step
Growing OligomerLarger aggregates formed by monomer addition to the nucleus.Extension occurs in a parallel manner, forming mixed-oriented β-sheets.Elongation/Extension
Stable OligomerMature, β-sheet-rich oligomer.High content of stable, parallel β-sheets.Endpoint of early aggregation

In Silico Rational Design Principles

In silico rational design utilizes computational methods to create novel molecules with specific biological activities, representing a modern approach to drug discovery. For Acetyl-PHF6 amide, the primary goal of rational design is to develop peptide-based or small-molecule inhibitors that can prevent its self-assembly into toxic aggregates. The design process is guided by the structural and mechanistic knowledge of the PHF6 aggregation process, much of which is derived from the MD and MSM studies discussed previously.

A key principle is the "hot spot" targeting strategy. The VQIVYK sequence is a known aggregation "hotspot" essential for tau fibrillization. Inhibitors are therefore designed to specifically recognize and bind to this sequence, thereby blocking the sites required for peptide-peptide interaction and subsequent aggregation. Computational docking is a widely used technique to predict and score how well a designed inhibitor binds to the target structure, such as a PHF6 monomer or the end of a growing fibril. nih.gov

Several specific design strategies have been explored in silico:

Structure-Based Design: Using the known crystal structure of the PHF6 "steric zipper" (a tight, self-complementing β-sheet structure) as a template, inhibitors are designed to cap the ends of the fibril, physically blocking the addition of new monomers.

Residue Optimization: The native VQIVYK sequence is systematically modified in silico by replacing amino acids. The goal is to create a peptide that retains its ability to bind to the target PHF6 sequence but has a reduced propensity to self-aggregate.

Peptidomimetics and Modified Peptides: To improve stability and efficacy, non-natural amino acids (e.g., D-enantiomeric amino acids) or chemical modifications (like retro-inverso peptides) are incorporated. These modifications can enhance binding affinity and resistance to degradation by proteases. For example, D-amino acid peptides have been designed to inhibit VQIVYK aggregation effectively.

These computational principles allow for the rapid screening and optimization of potential therapeutic candidates before they are synthesized and tested in the laboratory, significantly accelerating the drug discovery pipeline.

Table 4: In Silico Rational Design Principles for Inhibitors of Acetyl-PHF6 Amide Aggregation
Design PrincipleMethodologyObjectiveExample/Application
Hot Spot TargetingIdentify and target key aggregation-prone sequences.Block critical protein-protein interaction sites.Designing peptides that specifically bind to the 306VQIVYK311 sequence.
Structure-Based Design / Fibril CappingUse atomic structures of fibrils (e.g., steric zipper) as a template.Create molecules that bind to the ends of fibrils, preventing elongation.Designing D-peptides to block the ends of PHF6 fibrils.
In Silico MutagenesisSystematically replace residues in the native sequence and calculate aggregation propensity.Reduce the inhibitor's own tendency to aggregate while maintaining target affinity.Optimizing VQIxYK and VQxVYK sequences to find non-aggregating binders.
Computational DockingPredict the binding pose and affinity of a ligand to its target receptor.Screen virtual libraries of compounds and prioritize candidates for synthesis.Docking potential inhibitor peptides to Tau protein structures to predict binding energy. nih.gov
Peptidomimetic DesignIncorporate non-natural chemical moieties or backbones.Improve stability, bioavailability, and binding affinity.Development of retro-inverso peptides to enhance protease resistance.

Modulation of Acetyl Phf6 Amide Tfa Aggregation: Research Strategies

Rational Design of Peptide Analogues and Inhibitors

The rational design of molecules to inhibit the aggregation of Acetyl-PHF6 amide is a primary strategy in the development of potential therapeutics for tauopathies. nih.gov This approach leverages the known atomic structure of the PHF6 fibril, which forms a "steric zipper" of tightly packed beta-sheets, as a template for creating inhibitors. d-nb.info The goal is to design peptide analogues or other molecules that can bind to the PHF6 unit and disrupt the self-assembly process.

Site-Directed Amino Acid Substitutions (e.g., Alanine (B10760859) Scanning, Proline Mutations)

Site-directed mutagenesis is a powerful technique for probing the roles of individual amino acids in the aggregation of Acetyl-PHF6 amide. researchgate.net By systematically replacing specific residues, researchers can identify "hot spots" critical for the peptide's self-assembly.

Alanine Scanning: This technique involves substituting each amino acid residue in the VQIVYK sequence with alanine, a small and chemically inert amino acid. This substitution removes the original side chain beyond the beta-carbon, allowing researchers to assess the side chain's contribution to the aggregation process. By measuring the aggregation propensity of each alanine-substituted mutant, the residues most critical for forming the stable amyloid core can be identified. For PHF6, hydrophobic interactions involving Val306 and Ile308, as well as π-stacking of the Tyr310 residue, are known to be major drivers of aggregation. researchgate.netresearchgate.net An alanine scan would likely confirm the high importance of these residues.

Original Residue (Position)SubstitutionHypothesized Role in AggregationPredicted Impact of Alanine Substitution on Aggregation
Valine (1)V1AHydrophobic interaction, steric zipper formationSignificant decrease
Glutamine (2)Q2AHydrogen bondingModerate decrease
Isoleucine (3)I3AHydrophobic core formationSignificant decrease
Valine (4)V4AHydrophobic interactionSignificant decrease
Tyrosine (5)Y5Aπ-π stacking, aromatic interactionsVery significant decrease
Lysine (B10760008) (6)K6AElectrostatic interactions, hydrogen bondingModerate decrease

Proline Mutations: Proline is known as a "beta-sheet breaker" due to its rigid cyclic structure, which disrupts the backbone conformation required for β-sheet formation. Introducing proline mutations into the PHF6 sequence is a proven strategy to prevent its aggregation. researchgate.net Studies have shown that point mutations using proline-scanning mutagenesis effectively inhibit the self-assembly of fragments containing the VQIVYK motif. researchgate.net In one inhibitor design strategy, a proline residue was added to the end of a peptide sequence based on VQIVYK to minimize its self-aggregation potential while retaining its ability to bind to and block the target Tau protein. nih.gov

Peptidomimetic and Foldamer Approaches

While peptide analogues offer high specificity, they often suffer from poor stability in biological systems due to protease degradation. Peptidomimetics and foldamers provide a promising alternative by mimicking the structure of peptides using non-natural backbones. nih.gov

Peptidomimetics are designed to replicate the three-dimensional structure and key side-chain functionalities of the target peptide (in this case, PHF6) but are built from components that are resistant to proteolysis. This approach can lead to inhibitors with improved pharmacokinetic properties.

Foldamers are synthetic oligomers with a strong intrinsic propensity to adopt specific, well-defined secondary structures, such as helices or sheets, similar to proteins. By designing foldamers that mimic the β-strand conformation of PHF6, it is possible to create potent inhibitors that block the active sites of aggregation by capping the ends of growing fibrils.

Inhibitor TypeDescriptionAdvantagesDisadvantages
Peptide AnaloguesModified versions of the native VQIVYK sequence.High specificity and binding affinity.Low proteolytic stability, poor bioavailability.
PeptidomimeticsNon-peptide molecules that mimic the 3D pharmacophore of PHF6.High proteolytic stability, improved pharmacokinetic properties.Complex synthesis, potential for lower specificity.
FoldamersSynthetic oligomers that fold into predictable secondary structures.High stability, can precisely mimic β-sheet structures to cap fibrils.Design and synthesis can be challenging.

Mechanistic Basis for Intervention Strategies

Understanding the molecular mechanisms by which inhibitors disrupt Acetyl-PHF6 amide aggregation is crucial for designing more effective therapeutics. Several key intervention strategies have been identified. frontiersin.org

One primary mechanism is competitive binding and fibril capping . Inhibitors are designed to bind to the ends of nascent PHF6 fibrils, physically blocking the addition of further monomers and halting elongation. d-nb.infonih.gov Another strategy involves disrupting the key intermolecular interactions that stabilize the aggregate. For instance, the natural product Palmatine Chloride inhibits PHF6 aggregation by interacting with the tyrosine (Tyr310) residue through π-π stacking. nih.gov This interaction does not completely prevent aggregation but favors the formation of smaller, less stable oligomers over large, mature fibrils. nih.gov Similarly, other inhibitors work by interrupting the network of hydrogen bonds and hydrophobic interactions that hold the β-sheets together, leading to the destabilization and disaggregation of the oligomer. researchgate.netfrontiersin.org A third approach is to divert the aggregation pathway towards the formation of non-toxic, "off-pathway" amorphous aggregates instead of highly structured, toxic fibrils. nih.gov

Intervention StrategyMolecular MechanismExample/Target Interaction
Fibril-End CappingInhibitor binds to the ends of growing fibrils, preventing monomer addition.Structure-based peptide inhibitors designed from steric zipper models. nih.gov
Competitive BindingInhibitor competes with PHF6 monomers for binding sites on the aggregate.Palmatine Chloride forms π-π stacking interactions with Tyr310. nih.gov
Destabilization of β-SheetsInhibitor disrupts the hydrogen bond and hydrophobic interaction network.Proanthocyanidin B2 interrupts inter-strand hydrogen bonds. frontiersin.org
Pathway DiversionInhibitor promotes the formation of non-toxic, amorphous aggregates.D-peptides like MMD3 divert Tau into large amorphous structures. nih.gov

Development of Chemical Model Systems for Understanding Misfolding Mechanisms

To study the rapid and complex process of Acetyl-PHF6 amide misfolding and aggregation, researchers rely on various chemical and computational model systems. These models are essential for elucidating the aggregation pathway and for the high-throughput screening of potential inhibitors.

The Acetyl-PHF6 amide peptide itself is the most fundamental chemical model . Its high propensity to aggregate allows for in vitro studies of fibril formation using techniques like Thioflavin T (ThT) fluorescence assays and transmission electron microscopy (TEM). acs.orgchemrxiv.org

Computational models , particularly all-atom molecular dynamics (MD) simulations, provide invaluable, high-resolution insights into the aggregation process. nih.govnih.gov These simulations can model the behavior of multiple peptide chains in solution, revealing the step-by-step mechanism of how monomers form dimers and then larger oligomers. nih.govresearchgate.net MD simulations have been used to establish the atomic-level nucleation-extension mechanism of acetylated PHF6 and to show how post-translational modifications like acetylation promote the formation of β-sheet-rich structures. mpu.edu.monih.gov

Advanced analytical techniques serve as experimental models to probe the earliest stages of aggregation. Ion mobility mass spectrometry (IM-MS), for instance, can separate and identify the transient, soluble oligomers that are formed at the very beginning of the aggregation process, allowing researchers to study species that are difficult to capture with other methods. acs.orgchemrxiv.org

Model SystemDescriptionKey Insights Provided
In Vitro Peptide AggregationMonitoring the aggregation of pure Acetyl-PHF6 amide in solution.Aggregation kinetics, fibril morphology, screening of inhibitors. acs.org
Molecular Dynamics (MD) SimulationsComputational modeling of peptide interactions at the atomic level.Step-by-step aggregation pathways, identification of key residue interactions, effect of modifications. nih.govnih.gov
Ion Mobility Mass Spectrometry (IM-MS)Analytical technique to separate and identify early-stage oligomers in the gas phase.Characterization of transient, low-molecular-weight aggregates. acs.orgchemrxiv.org

Broader Academic Implications and Future Research Directions

Contribution to Understanding Tauopathies at the Molecular Level

Acetyl-PHF6 amide (TFA) and its related peptides have been instrumental in dissecting the molecular events that lead to the formation of neurofibrillary tangles (NFTs), a hallmark of tauopathies such as Alzheimer's disease. nih.govchemrxiv.org Research using this peptide has provided critical insights into the aggregation process of the tau protein. nih.gov The PHF6 segment (VQIVYK), located in the third microtubule-binding repeat (R3) of the tau protein, is recognized as a crucial element in promoting tau aggregation. nih.govnih.govnih.gov

Studies have demonstrated that post-translational modifications, particularly the acetylation of lysine (B10760008) residues within the PHF6 and the related PHF6* (VQIINK) motifs, can significantly promote tau misfolding and aggregation. nih.gov Molecular dynamics simulations have revealed that acetylation enhances the formation of β-sheet-rich, high-order oligomers. nih.gov These simulations established an atomic-level nucleation-extension mechanism for acetylated PHF6 peptides, showing the formation of an antiparallel dimer nucleus that can extend to form larger, ordered oligomers. nih.gov This detailed mechanistic insight helps to explain how post-translational modifications can alter the pathophysiology of tau. nih.gov

Furthermore, investigations into the acetylated PHF6 peptide have highlighted its interactions with cellular components. Studies have shown that the peptide can interact favorably with anionic membranes, leading to membrane destabilization through lipid extraction and membrane-mediated fibrillation. researchgate.net The N-acetylated form of the peptide (Ac-PHF6) was observed to adopt a β-sheet conformation at the membrane surface much more rapidly than its non-acetylated counterpart, suggesting that membrane interactions could play a critical role in tau toxicity and the seeding of aggregation. researchgate.net This line of inquiry is vital for understanding the pathogenesis of tau-associated neurodegenerative diseases. researchgate.net

Advanced Model System Development for Protein Misfolding Research

The transient and heterogeneous nature of early protein oligomers makes them notoriously difficult to study. nih.govchemrxiv.org Acetyl-PHF6 amide (TFA) has emerged as a powerful model system to overcome these challenges, allowing for detailed investigation of the protein misfolding and aggregation pathways. nih.govresearchgate.net Because short peptide sequences can often replicate the core aggregation properties of the full-length protein, they provide a simplified and controllable system for mechanistic studies. nih.gov

Researchers have employed a variety of advanced biophysical techniques to study the aggregation kinetics of Acetyl-PHF6 amide. These methods include:

Ion Mobility-Mass Spectrometry (IM-MS) : This technique has been used to separate, identify, and characterize the structure of individual, intact oligomers of Acetyl-PHF6 amide over time. nih.govchemrxiv.orgchemrxiv.org It allows for the investigation of the early stages of oligomerization and the influence of different chemical modifications on aggregation propensity. nih.gov

Thioflavin T (ThT) Fluorescence Assays : This assay is widely used to monitor the kinetics of fibril formation in bulk, providing data on the rate of aggregation under various conditions. nih.govchemrxiv.orgchemrxiv.org

Molecular Dynamics (MD) Simulations : All-atom MD simulations provide high-resolution insights into the spontaneous aggregation and template-induced misfolding of the PHF6 peptide, revealing the specific residues and intermediate states involved in dimer formation. nih.govnih.gov

Using these tools, studies on Acetyl-PHF6 amide have elucidated the dominant molecular mechanisms of its aggregation. For instance, global fitting of kinetic data indicates that secondary nucleation is a key process in the aggregation of this tau segment. nih.govchemrxiv.org It has also been shown that agents like heparin can serve as a nucleation site, greatly accelerating the primary nucleation rate without altering the fundamental structure of the oligomeric species formed. nih.govchemrxiv.orgchemrxiv.org The ability to precisely control and monitor the aggregation process with this model peptide is essential for developing and testing potential inhibitors of tau aggregation. nih.govresearchgate.net

Unresolved Questions and Emerging Research Avenues

Despite significant progress, the use of Acetyl-PHF6 amide (TFA) in research continues to evolve, with several questions remaining unanswered and new areas of investigation emerging.

One of the primary ongoing challenges is the complete characterization of all transient oligomeric species that form along the aggregation pathway. nih.govchemrxiv.org While techniques like IM-MS have provided unprecedented insight, the inherent instability of these early aggregates makes a full structural and kinetic description difficult. Future research will likely focus on developing and applying novel, high-resolution techniques to capture these fleeting structures and better understand their specific roles in toxicity and fibril propagation.

Another area of active research is the interplay between different amyloidogenic proteins. For example, studies have revealed that Acetyl-PHF6 amide can promote the fibrillogenesis of amyloid-β (Aβ) peptides, which are the primary component of plaques in Alzheimer's disease. researchgate.net Understanding the molecular basis of this cross-talk between tau-derived peptides and Aβ is a critical avenue for future studies, as it could reveal common pathological mechanisms and new therapeutic targets.

Emerging research also focuses on leveraging the knowledge gained from this model system to design novel diagnostics and therapeutics. researchgate.net For instance, researchers are developing macrocyclic peptides and peptides consisting of D-enantiomeric amino acids that can bind to PHF6 fibrils, potentially serving as imaging agents or inhibitors of tau aggregation. researchgate.net

Finally, the precise mechanisms by which acetylation and other post-translational modifications regulate tau aggregation in vivo remain to be fully elucidated. While model systems like Acetyl-PHF6 amide provide a powerful reductionist approach, future work must continue to bridge the gap between these simplified systems and the complex cellular environment where tauopathy develops. This includes exploring how acetylation influences interactions with other proteins, cellular membranes, and nucleic acids to drive disease progression. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers ensure accurate quantification of Acetyl-PHF6 amide (TFA) in biological samples?

  • Methodology : Use isotope-labeled TFA (e.g., 13C^{13}\text{C}-TFA) as an internal standard to account for matrix effects and ionization efficiency variations in LC-MS/MS workflows. Acidify samples (e.g., with 0.1% formic acid) to suppress competing anions and disrupt ion-pair formation between TFA and matrix components. Validate extraction efficiency for each sample type (e.g., plasma, cerebrospinal fluid) using spiked recovery experiments .
  • Data Consideration : Reported recoveries for TFA in water matrices range from 70–120%, but biological matrices may require optimization due to protein binding or lipid interference .

Q. What chromatographic techniques are optimal for separating Acetyl-PHF6 amide (TFA) from co-eluting analytes?

  • Methodology : Employ hydrophilic interaction liquid chromatography (HILIC) instead of reversed-phase LC due to the high polarity of TFA. For HILIC, use a mobile phase with high organic content (e.g., 80% acetonitrile) and low pH (e.g., 10 mM ammonium formate, pH 3.0) to improve retention and peak symmetry. Confirm separation using standards spiked with structurally similar peptides or PFAS analogs .

Q. How should Acetyl-PHF6 amide (TFA) be stored to maintain stability in experimental workflows?

  • Methodology : Store lyophilized peptide at −80°C in airtight, light-protected vials. For reconstituted solutions, use acidic buffers (pH 2–3) to prevent deamidation or aggregation. Avoid freeze-thaw cycles by aliquoting into single-use volumes. Monitor stability via periodic HPLC purity checks (≥98% by AUC) .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate Acetyl-PHF6 amide’s role in tauopathy models?

  • Experimental Design :

Model Selection : Use transgenic mice expressing human tau mutants (e.g., P301S) or intracerebroventricular injection of synthetic tau fibrils.

Dosing : Administer Acetyl-PHF6 amide (TFA) via osmotic minipumps (1–10 µg/day) to maintain steady-state concentrations. Include a TFA-only control group to isolate effects of the counterion.

Endpoint Analysis : Combine immunohistochemistry (phospho-tau epitopes: AT8, AT100) with behavioral assays (Morris water maze, rotarod) to correlate molecular and functional outcomes .

  • Data Conflict Resolution : If results contradict prior studies (e.g., reduced vs. increased tau aggregation), validate peptide purity (MALDI-TOF), batch variability, and animal strain genetic backgrounds .

Q. What strategies mitigate matrix interference when detecting Acetyl-PHF6 amide (TFA) in human CSF?

  • Optimization Steps :

Sample Preparation : Precipitate proteins with cold acetone (4:1 v/v) followed by SPE (Oasis WAX cartridges) to remove lipids and salts.

Instrument Tuning : Optimize collision energy (e.g., 20–35 eV) and declustering potential for precursor ion [M-H]^- (m/z 878.3) and product ions (m/z 636.2, 345.1).

Calibration : Use matrix-matched standards (CSF from healthy donors) to correct for ion suppression. Report limits of quantification (LOQ) ≤1 ng/mL .

Q. How do researchers reconcile discrepancies in Acetyl-PHF6 amide’s reported binding affinity to tau protein?

  • Analytical Framework :

Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl), pH (7.4), and temperature (25°C). Surface plasmon resonance (SPR) and microscale thermophoresis (MST) are preferred over ELISA for kinetic measurements.

Controls : Include scrambled peptide analogs and competitive inhibitors (e.g., heparin) to confirm specificity.

Meta-Analysis : Compare datasets using standardized units (e.g., Kd_d in nM) and adjust for batch-to-batch peptide variability (e.g., ≥95% purity by RP-HPLC) .

Methodological Challenges and Solutions

Challenge Solution Key Reference
Low retention in reversed-phase LCSwitch to HILIC with acidic mobile phase (10 mM ammonium formate, pH 3.0)
Matrix-induced ion suppression in MSUse isotope dilution and post-column infusion of internal standards
Peptide aggregation in aqueous buffersReconstitute in 0.1% TFA/acetonitrile (1:1) with sonication (30 sec, 40 kHz)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.